molecular formula C15H17N3O3S B2832316 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-93-6

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No. B2832316
CAS RN: 1021252-93-6
M. Wt: 319.38
InChI Key: BPIQABQMGMYNIA-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide, also known as DM-PY-Acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DM-PY-Acetamide belongs to the class of pyridazine derivatives, which have been studied for their pharmacological properties.

Scientific Research Applications

Histamine H3 Receptor Antagonists

A study by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one derivatives as histamine H3 receptor antagonists/inverse agonists for potential treatment of attentional and cognitive disorders. One of the compounds, identified as CEP-26401 or irdabisant, showed high affinity for human and rat H3 receptors with significant selectivity, demonstrating promising pharmaceutical properties for central nervous system (CNS) drugs (Hudkins et al., 2011).

Antimicrobial Agents

Research by Hossan et al. (2012) involved synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. Their antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Antioxidant Activity

A study by Adelakun et al. (2012) explored the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity. The main product, a symmetrical dimer, demonstrated significantly higher antioxidant capacity than the starting material, indicating the potential for bioactive compound applications (Adelakun et al., 2012).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing significant antioxidant activity through various assays. This study highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-11-5-4-10(8-12(11)21-2)9-14(19)16-13-6-7-15(22-3)18-17-13/h4-8H,9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQABQMGMYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

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